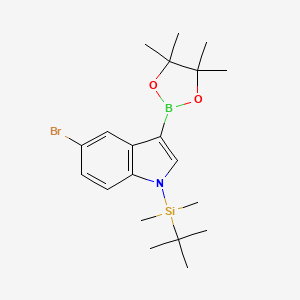
5-Bromo-1-(t-butyldiméthylsilyl)indole-3-acide boronique ester de pinacol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound
Applications De Recherche Scientifique
5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential drug candidates, particularly those targeting cancer, neurological disorders, and infectious diseases.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mécanisme D'action
Target of Action
It’s known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the compound’s primary targets could be the organic groups involved in these reactions.
Mode of Action
The compound, being a boronic acid pinacol ester, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid pinacol ester transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . It enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects include the creation of complex organic structures, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
It’s important to note that boronic acid pinacol esters are generally susceptible to hydrolysis , which could influence their bioavailability and stability. The rate of this reaction is strongly influenced by pH and can be considerably accelerated at physiological pH .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of complex organic structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic acid pinacol ester . Additionally, the presence of a palladium catalyst and appropriate organic groups is necessary for the Suzuki-Miyaura cross-coupling reaction to occur .
Analyse Biochimique
Biochemical Properties
They can undergo transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations
Cellular Effects
Boronic esters are known to have various effects on cells depending on their specific structures and the types of cells they interact with .
Molecular Mechanism
Boronic esters are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a freezer .
Metabolic Pathways
Boronic esters are known to be involved in a variety of metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester typically involves the following steps:
Bromination: The indole core is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS).
Silylation: The 1-position of the indole is protected with a t-butyldimethylsilyl (TBDMS) group using a silylating agent like TBDMS chloride in the presence of a base such as imidazole.
Borylation: The 3-position of the indole is functionalized with a boronic acid pinacol ester group through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction for forming carbon-carbon bonds, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol).
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.
Oxidation: Yields alcohols or phenols.
Substitution: Results in various substituted indole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole-3-boronic acid pinacol ester: Lacks the t-butyldimethylsilyl group, making it less sterically hindered.
1-(t-Butyldimethylsilyl)indole-3-boronic acid pinacol ester: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Indole-3-boronic acid pinacol ester: Lacks both the bromine and silyl groups, making it more reactive but less selective.
Uniqueness
5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester is unique due to the combination of the bromine, silyl, and boronic ester groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-12-14(22)10-11-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJFXMSQLQDCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Br)[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BBrNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)
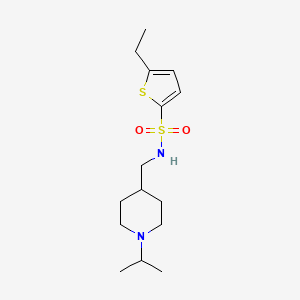
![2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2399213.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2399214.png)
![4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2399215.png)

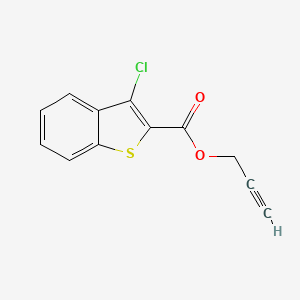
![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)
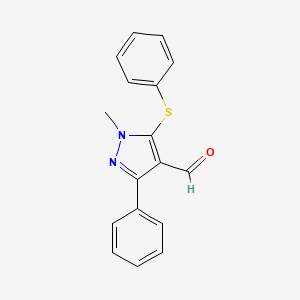
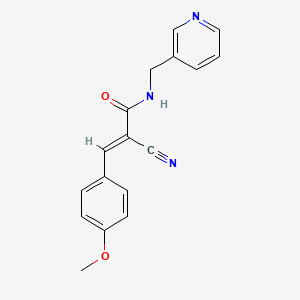
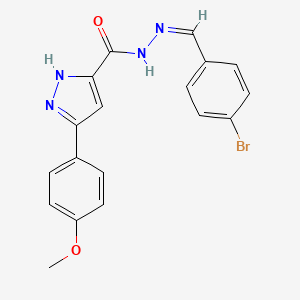
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2399225.png)

![4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2399230.png)
